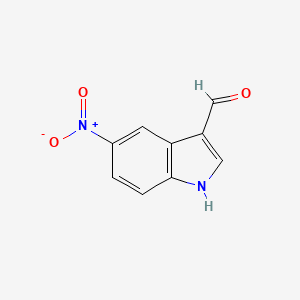
5-nitro-1H-indole-3-carbaldehyde
Descripción general
Descripción
5-Nitro-1H-indole-3-carbaldehyde, also known as 5-nitroindole-3-aldehyde, is a chemical compound with the molecular formula C9H6N2O3 . It is used as a reactant in the preparation of various derivatives and has been identified as a key intermediate for the preparation of biologically active compounds .
Synthesis Analysis
The synthesis of 5-nitro-1H-indole-3-carbaldehyde and its derivatives involves various chemical reactions. For instance, 1H-Indole-3-carboxaldehyde and its derivatives have been used as key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of 5-nitro-1H-indole-3-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, 1H-Indole-3-carbaldehyde has been investigated experimentally by NMR (1H-NMR and 13C-NMR in solution form), FT-Raman, FT-IR, UV-Visible and quantum chemically by DFT approach .Chemical Reactions Analysis
5-Nitro-1H-indole-3-carbaldehyde and its derivatives are known to undergo various chemical reactions. For example, their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions . They have been used as key intermediates for the preparation of biologically active compounds .Physical And Chemical Properties Analysis
5-Nitro-1H-indole-3-carbaldehyde has a molecular weight of 190.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass is 190.03784206 g/mol and its monoisotopic mass is also 190.03784206 g/mol .Aplicaciones Científicas De Investigación
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, including 5-nitro-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Synthesis of Active Molecules
These compounds are used in the synthesis of various biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Pharmaceutical Applications
1H-Indole-3-carbaldehyde and its derivatives have been used in the assembly of pharmaceutically interesting scaffolds . They have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Biological Activities
The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Antifungal Properties
Indole-3-carbaldehyde, a related compound, has antifungal properties . It partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
Preparation of Curcumin Derivatives
Indole-5-carboxaldehyde, another related compound, has been used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
Mecanismo De Acción
Target of Action
5-Nitro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Mode of Action
It’s known that indole-3-carbaldehyde can undergo schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might interact with its targets through similar mechanisms, leading to the formation of complex structures.
Biochemical Pathways
It’s known that derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might affect similar pathways, leading to the production of various biologically active structures.
Result of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might have similar effects.
Action Environment
It’s known that multicomponent reactions (mcrs), which are used to synthesize indole derivatives, are a one-step convergent and sustainable strategy . This suggests that the action of 5-Nitro-1H-indole-3-carbaldehyde might be influenced by factors such as temperature, pH, and the presence of other chemical entities.
Safety and Hazards
While specific safety and hazard information for 5-nitro-1H-indole-3-carbaldehyde was not found in the search results, it is generally recommended to use appropriate personal protective equipment, including hand protection, eye protection, skin and body protection, and respiratory protection when handling chemical substances .
Direcciones Futuras
The future directions for 5-nitro-1H-indole-3-carbaldehyde could involve further exploration of its synthesis, reactions, and potential applications. Given its role as a key intermediate in the preparation of biologically active compounds, there may be potential for its use in the development of new pharmaceuticals or other chemical products .
Propiedades
IUPAC Name |
5-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYMSLVWLYDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289030 | |
| Record name | 5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1H-indole-3-carbaldehyde | |
CAS RN |
6625-96-3 | |
| Record name | 6625-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


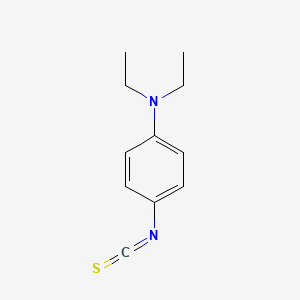
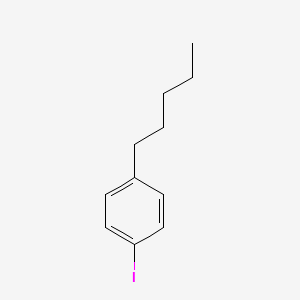


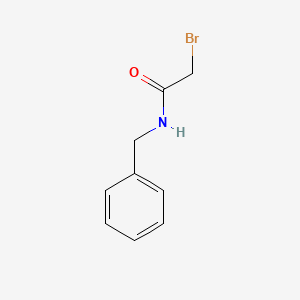
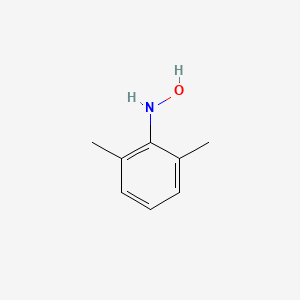


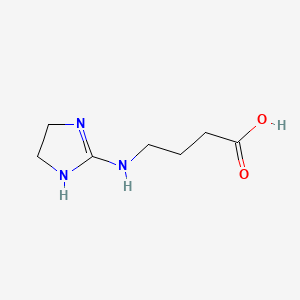
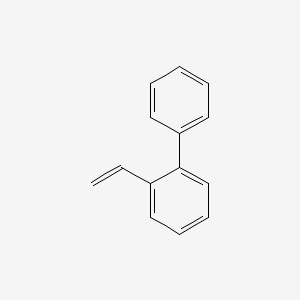
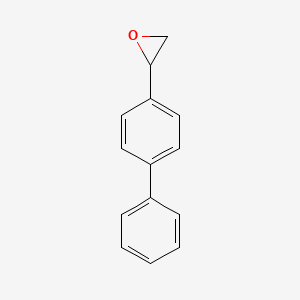
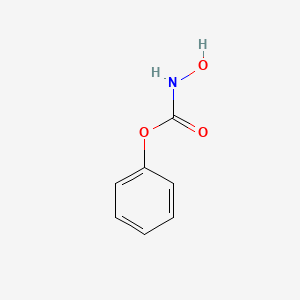
![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)